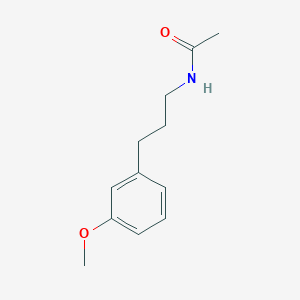

N-(3-(3-methoxyphenyl)propyl)acetamide

Beschreibung

N-(3-(3-Methoxyphenyl)propyl)acetamide is an acetamide derivative characterized by a propyl chain substituted with a 3-methoxyphenyl group at the terminal position. The acetamide moiety (-NHCOCH3) is linked to the nitrogen atom of the propyl chain. This compound belongs to a broader class of N-substituted acetamides, which are often explored for their pharmacological and biological activities due to their structural versatility. The 3-methoxy group on the phenyl ring contributes to electronic and steric effects, influencing interactions with biological targets such as receptors or enzymes .

Eigenschaften

Molekularformel |

C12H17NO2 |

|---|---|

Molekulargewicht |

207.27 g/mol |

IUPAC-Name |

N-[3-(3-methoxyphenyl)propyl]acetamide |

InChI |

InChI=1S/C12H17NO2/c1-10(14)13-8-4-6-11-5-3-7-12(9-11)15-2/h3,5,7,9H,4,6,8H2,1-2H3,(H,13,14) |

InChI-Schlüssel |

LOVJFNACINEBJW-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NCCCC1=CC(=CC=C1)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(3-(3-Methoxyphenyl)propyl)acetamid erfolgt typischerweise durch die Reaktion von 3-(3-Methoxyphenyl)propylamin mit Essigsäureanhydrid oder Acetylchlorid. Die Reaktion wird in der Regel in Gegenwart einer Base wie Pyridin oder Triethylamin durchgeführt, um die Nebenprodukte zu neutralisieren und die Bildung der Amidbindung zu erleichtern. Die Reaktionsbedingungen umfassen oft das Erhitzen der Mischung unter Rückfluss für mehrere Stunden, um eine vollständige Umsetzung zu gewährleisten.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion von N-(3-(3-Methoxyphenyl)propyl)acetamid durch den Einsatz von kontinuierlichen Durchflussreaktoren hochskaliert werden. Dieses Verfahren ermöglicht eine bessere Kontrolle von Reaktionsparametern wie Temperatur und Druck, was zu höheren Ausbeuten und Reinheiten des Endprodukts führt. Darüber hinaus kann die Verwendung von Katalysatoren wie Bleiazetat die Reaktionsgeschwindigkeit und -effizienz verbessern .

Analyse Chemischer Reaktionen

Reaktionstypen

N-(3-(3-Methoxyphenyl)propyl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Methoxygruppe kann oxidiert werden, um eine Hydroxylgruppe zu bilden.

Reduktion: Die Amidgruppe kann zu einem Amin reduziert werden.

Substitution: Die Methoxygruppe kann durch nucleophile aromatische Substitution mit anderen funktionellen Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden üblicherweise verwendet.

Substitution: Reagenzien wie Natriumhydrid oder Kalium-tert-butoxid können nucleophile Substitutionsreaktionen erleichtern.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von N-(3-(3-Hydroxyphenyl)propyl)acetamid.

Reduktion: Bildung von N-(3-(3-Methoxyphenyl)propyl)amin.

Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(3-(3-Methoxyphenyl)propyl)acetamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Als Melatoninrezeptor-Ligand bindet es beispielsweise an den MT2-Rezeptor und moduliert den zirkadianen Rhythmus und andere physiologische Prozesse. Die Bindungsaffinität und Selektivität gegenüber dem Rezeptor wird durch das Vorhandensein der Methoxygruppe und der Propyl-Kette beeinflusst.

Wirkmechanismus

The mechanism of action of N-(3-(3-methoxyphenyl)propyl)acetamide involves its interaction with specific molecular targets. For instance, as a melatonin receptor ligand, it binds to the MT2 receptor, modulating the circadian rhythm and other physiological processes. The binding affinity and selectivity towards the receptor are influenced by the presence of the methoxy group and the propyl chain .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

N-(3-(1H-Indole-3-yl)propyl)acetamide (Compound 2)

- Structure : Features an indole ring instead of 3-methoxyphenyl.

- Activity : Demonstrated nematicidal activity (38.3% mortality at 0.1 mg/mL) in Streptomyces avidinii extracts, highlighting the role of aromatic heterocycles in bioactivity .

N-Cyclopropyl-2-(3-methoxyphenyl)acetamide

- Structure : A cyclopropyl group replaces the propyl chain, with the 3-methoxyphenyl directly attached to the acetamide.

- Synthesis : Commercial availability (CAS 1090488-44-0) suggests utility as a pharmaceutical intermediate. The cyclopropyl group may enhance metabolic stability by reducing oxidative degradation .

Analogues with Functionalized Side Chains

N-[3-(3-(1-Piperidinylmethyl)phenoxy)propyl]-2-(2-hydroxyethylthio)acetamide

- Structure: Incorporates a phenoxypropyl chain with a piperidinylmethyl group and a thioether-hydroxyl side chain.

- Activity : Antiulcer properties via dual gastric acid suppression and cytoprotection. The thioether and hydroxyl groups enhance hydrogen bonding with proton pump targets .

2-(4-((3-(2-Methylpiperidin-1-yl)propylamino)methyl)phenyl)-N-(3-(piperidin-1-yl)propyl)acetamide (17{3,3})

Analogues with Chromene or Heterocyclic Cores

N-[6-Hexyl-3-(3-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]acetamide (35b)

- Structure : Chromen-4-one core with a 3-methoxyphenyl group and hexyl chain.

- Activity : Tested as a Formyl Peptide Receptor 1 (FPR1) antagonist. The methoxy group at the meta position optimizes steric compatibility with the receptor’s hydrophobic pocket .

- Key Insight : Substitution patterns on the phenyl ring (ortho, meta, para) significantly modulate receptor affinity.

Pharmacokinetic and Physicochemical Comparisons

Notes:

- Meta vs. Para Substitution : Meta-methoxy groups (as in the target compound) provide better steric flexibility for receptor binding compared to para-substituted analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.